1-Butyl-3-methylimidazolium nitrate
Overview
Description
1-Butyl-3-methylimidazolium nitrate, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3O3 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium nitrate is an ionic liquid . The primary targets of this compound are the imidazolium cations and nitrate anions . These targets play a crucial role in the conformational changes that accompany phase changes in this compound .
Mode of Action
The compound interacts with its targets through hydrogen bond interactions between cation C–H’s and oxygen atoms of the nitrate ions . This interaction results in significant lengthening observed for three of the six close contacts (and formation of one new contact) upon conversion to the higher-temperature form .
Biochemical Pathways
The affected pathways involve the conversion between different butyl chain conformations . These downstream effects include the formation of two different polymorphs and significant temperature-dependent conformational changes .
Pharmacokinetics
It is known that the compound is a hydrophilic room temperature ionic liquid with low crystallization temperature .
Result of Action
The molecular and cellular effects of the compound’s action involve the conformational changes that accompany phase changes in this compound . These changes are evidenced by two different polymorphs and significant temperature-dependent conformational changes .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, at 100 K and 200 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation . At 200 K, the G′G′ chain is disordered with about twelve percent of the GT conformation present . A different polymorph is present at 273 K displaying significant disorder in the butyl chains with a mixture of G′T, G′G′, and GT conformers .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHIMOZSRUCGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583365 | |
Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179075-88-8 | |
Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium Nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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